N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure and diverse functional groups. Its molecular formula is , with a molecular weight of approximately 364.409 g/mol. This compound belongs to a class of small molecules that are of significant interest in medicinal chemistry due to their potential biological activities.
The compound is classified under the category of triazolo-pyridazine derivatives, which are known for various biological properties, including anticancer and antimicrobial activities. Its CAS number is 2200701-43-3, indicating its unique identity in chemical databases . The compound is often utilized in research settings for its potential therapeutic applications.
The synthesis of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. Key steps include:
These synthetic pathways are crucial for obtaining the desired purity and yield of the compound.
The molecular structure of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide features several notable elements:
The chemical structure can be represented using SMILES notation: CN(C(=O)C1OCCc2ccccc21)C1CN(c2ccc3nncn3n2)C1
.
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions that are pivotal for its functionality:
These reactions are essential for exploring the compound's reactivity and potential applications.
The mechanism of action for N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is primarily associated with its interaction with biological targets. Preliminary studies suggest that this compound may act through:
Further research is necessary to elucidate the precise mechanisms at play.
The physical and chemical properties of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 364.409 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Soluble in DMSO |
These properties are crucial for understanding the compound's behavior in various environments .
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has several potential applications in scientific research:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5